molecular formula C9H7BrO4 B8384292 2-(4-Bromophenyl)malonic acid CAS No. 773873-10-2

2-(4-Bromophenyl)malonic acid

Cat. No.: B8384292
CAS No.: 773873-10-2
M. Wt: 259.05 g/mol
InChI Key: FDGXBJQPFDEZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenyl)malonic acid (CAS 773873-10-2) is a brominated malonic acid derivative that serves as a critical building block in organic synthesis and pharmaceutical research. Its structure, characterized by a 4-bromophenyl group attached to the central carbon of a malonic acid backbone, provides multiple reactive sites for chemical transformation . The compound is highly valued for its role as a precursor in the preparation of heterocyclic compounds, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, a key pharmaceutical intermediate . Its two carboxylic acid groups enhance its acidity and hydrogen-bonding capacity, making it a useful moiety in coordination chemistry and asymmetric catalysis . Researchers leverage its reactivity in several fundamental reactions: it readily undergoes enolate formation for alkylation and acylation under basic conditions; it participates in Knoevenagel condensations with aldehydes to form α,β-unsaturated carboxylic acids; and it can be decarboxylated under controlled heating to produce 4-bromophenylacetic acid . The bromophenyl group also allows for further functionalization via electrophilic substitution reactions . Recent research underscores the ongoing relevance of malonic acid derivatives in drug discovery. A 2024 study highlighted the design of novel malonic acid non-nucleoside derivatives as potent inhibitors of CD73, a valuable target in cancer immunotherapy . Furthermore, malonic acid serves as a component in the development of green chemistry tools, such as Natural Deep Eutectic Solvents (NADES), used as biodegradable and non-toxic catalysts in multi-component reactions . This combination of versatile reactivity and application in cutting-edge therapeutic and green chemical research makes this compound a valuable compound for researchers. Attention: For research use only. Not for human or veterinary use.

Properties

CAS No.

773873-10-2

Molecular Formula

C9H7BrO4

Molecular Weight

259.05 g/mol

IUPAC Name

2-(4-bromophenyl)propanedioic acid

InChI

InChI=1S/C9H7BrO4/c10-6-3-1-5(2-4-6)7(8(11)12)9(13)14/h1-4,7H,(H,11,12)(H,13,14)

InChI Key

FDGXBJQPFDEZTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)C(=O)O)Br

Origin of Product

United States

Chemical Reactions Analysis

Enolate Formation and Nucleophilic Reactions

The compound readily forms enolates under basic conditions due to its two acidic α-protons (pKa ~2.8 and ~5.7). The enolate intermediate participates in nucleophilic reactions, such as:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form mono- or dialkylated products.

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield α-acylated derivatives.

Mechanistic Pathway :

2 4 Bromophenyl malonic acidBaseEnolateElectrophileSubstituted Product\text{2 4 Bromophenyl malonic acid}\xrightarrow{\text{Base}}\text{Enolate}\xrightarrow{\text{Electrophile}}\text{Substituted Product}

Kinetic studies indicate second-order dependence on enolate and electrophile concentrations .

Decarboxylation Reactions

Controlled heating or acidic conditions induce decarboxylation, producing 4-bromophenylacetic acid:

C6H4Br C COOH 2ΔC6H4Br CH2COOH+CO2\text{C}_6\text{H}_4\text{Br C COOH }_2\xrightarrow{\Delta}\text{C}_6\text{H}_4\text{Br CH}_2\text{COOH}+\text{CO}_2

Conditions :

  • Thermal decarboxylation at 150–200°C yields ~70–85% .

  • Catalytic decarboxylation using P4_4
    O10_{10}
    enhances efficiency[5]

Knoevenagel Condensation

Reacts with aldehydes (e.g., benzaldehyde) to form α,β-unsaturated carboxylic acids:

C6H4Br C COOH 2+ArCHOArCH CH C6H4Br+H2O+CO2\text{C}_6\text{H}_4\text{Br C COOH }_2+\text{ArCHO}\rightarrow \text{ArCH CH C}_6\text{H}_4\text{Br}+\text{H}_2\text{O}+\text{CO}_2

Optimized Conditions :

ParameterValueYield (%)Reference
SolventPyridine75–80
Temperature80–100°C

Doebner Modification

In hot pyridine, condensation with aldehydes is accompanied by decarboxylation, producing cinnamic acid derivatives .

Bromination and Halogenation

The bromophenyl group directs further electrophilic substitution. Bromination with Br2_2
or HOBr yields dibrominated derivatives

C6H4Br C COOH 2+Br2H2SO4C6H3Br2 C COOH 2\text{C}_6\text{H}_4\text{Br C COOH }_2+\text{Br}_2\xrightarrow{\text{H}_2\text{SO}_4}\text{C}_6\text{H}_3\text{Br}_2\text{ C COOH }_2

Kinetic Data :

  • Second-order kinetics with k=8×109M2s1k=8\times 10^9\,\text{M}^{-2}\text{s}^{-1}
    in 2_2
    SO4_4 .

  • HPLC purity of products exceeds 99% under optimized conditions .

Coordination Chemistry

The malonate moiety acts as a bidentate ligand for metal ions (e.g., Cu2+^{2+}
, Fe3+^{3+}
), forming stable chelates:

C6H4Br C COO)2+Mn+[M(C6H4Br C COO 2)](n2)\text{C}_6\text{H}_4\text{Br C COO}^-)_2+\text{M}^{n+}\rightarrow [\text{M}(\text{C}_6\text{H}_4\text{Br C COO }_2)]^{(n-2)}

Comparison with Similar Compounds

2-(Perfluorophenyl)malonic Acid

  • Structure : The phenyl ring is fully fluorinated (C₆F₅), replacing bromine with fluorine.
  • Key Differences : Fluorination significantly alters electronic properties and stability. Hydrolysis of its diethyl ester under acidic or basic conditions fails to yield the malonic acid, instead producing 2-(perfluorophenyl)acetic acid (63% yield) due to decarboxylation .
  • Applications : Primarily explored as a ligand for heterometallic coordination compounds, though synthetic challenges limit its utility compared to brominated analogs .

4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic Acid

  • Structure : Contains an amide linkage and methylidene group (C=CH₂) instead of a second carboxylic acid.
  • Key Differences : The amide group enables hydrogen bonding (N–H⋯O and O–H⋯O interactions), forming dimeric crystal structures. This enhances solubility in polar solvents compared to malonic acid derivatives .
  • Applications : Studied for anti-inflammatory and antimicrobial activities, leveraging the amide bond’s biological relevance .

(4-Bromophenyl)acetic Acid

  • Structure : Single acetic acid group (CH₂COOH) attached to the 4-bromophenyl ring.
  • Key Differences: Reduced acidity (pKa ~2.3) and lower melting point (37.3°C) due to the absence of a second carboxylic acid group. Soluble in DMSO and methanol .
  • Applications : Intermediate in agrochemicals and pharmaceuticals, where milder acidity is advantageous .

2-(4-Bromo-2-methoxyphenyl)acetic Acid

  • Structure : Methoxy substituent (-OCH₃) at the 2-position of the bromophenyl ring.
  • Key Differences : Electron-donating methoxy group increases aromatic ring electron density, altering reactivity in electrophilic substitution. Molecular weight: 245.07 g/mol .
  • Applications: Potential use in drug design for enhanced membrane permeability .

2,3-Dibromo-2-(4-bromophenyl)propionic Acid

  • Structure : Propionic acid backbone with three bromine atoms (two on the α-carbon, one on the phenyl ring).
  • Key Differences : Higher molecular weight (383.86 g/mol) and melting point (193–195°C). Bromine-rich structure enhances electrophilic reactivity .
  • Applications : Specialized reagent in halogenation reactions .

Ethyl 2-(4-bromophenyl)-2-diazoacetate

  • Structure : Diazo group (-N₂) replaces one carboxylic acid.
  • Key Differences : High reactivity due to the diazo moiety, enabling cyclopropanation and cross-coupling reactions. Less stable than malonic acid esters .
  • Applications : Intermediate in synthetic organic chemistry for constructing complex frameworks .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties Applications
2-(4-Bromophenyl)malonic acid C₉H₇BrO₄ 273.06 Not reported Two carboxylic acids; high acidity, hydrogen-bonding capability Pharmaceutical intermediates, ligands
2-(Perfluorophenyl)malonic acid C₉HF₇O₄ 306.09 Not available Fluorinated phenyl; hydrolyzes to acetic acid derivative Coordination chemistry (limited due to instability)
(4-Bromophenyl)acetic acid C₈H₇BrO₂ 215.04 37.3 Single carboxylic acid; soluble in DMSO Agrochemical synthesis
2-(4-Bromo-2-methoxyphenyl)acetic acid C₉H₉BrO₃ 245.07 Not reported Methoxy substituent; increased electron density Drug design
2,3-Dibromo-2-(4-bromophenyl)propionic acid C₉H₆Br₃O₂ 383.86 193–195 Tri-brominated; high density (2.18 g/cm³) Halogenation reactions
Ethyl 2-(4-bromophenyl)-2-diazoacetate C₁₁H₁₀BrN₂O₂ 297.11 Not reported Diazo group; high reactivity Cyclopropanation, cross-coupling

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Bromophenyl)malonic acid, and how can intermediates be characterized?

  • Methodological Answer : A validated route involves catalytic esterification of bromophenylacetic acid to form methyl p-bromophenylacetate, followed by reaction with dimethyl carbonate to synthesize the diethyl ester intermediate. Cyclization with formamidine hydrochloride yields the final product. Solid acid catalysts (e.g., in intermediate synthesis) simplify post-treatment steps and improve yield . Key intermediates should be characterized via 1H NMR^1 \text{H NMR} (e.g., monitoring esterification efficiency) and mass spectrometry (e.g., confirming molecular ion peaks at m/z 245.07 for intermediates) .

Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

  • Methodological Answer :

  • LC-MS/GC-MS : Detect trace impurities and confirm molecular weight (e.g., C9_9H9_9BrO3_3 derivatives with MW 245.07) .
  • FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .
  • Melting Point Analysis : Compare experimental values (e.g., 175–177°C for thiazolidine derivatives) with literature to assess purity .

Q. How does the bromophenyl substituent influence the compound’s reactivity in organic synthesis?

  • Methodological Answer : The bromine atom introduces steric hindrance and electron-withdrawing effects, directing electrophilic substitution reactions. For example, in Suzuki couplings, the bromine serves as a leaving group, enabling cross-coupling with boronic acids. Computational studies (DFT) can predict regioselectivity in such reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions in NMR or mass spectra may arise from isomerism (e.g., diastereomers in propionic acid derivatives). Strategies include:

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals (e.g., distinguishing between α- and β-substituted isomers) .
  • X-ray Crystallography : Confirm absolute configuration (e.g., triclinic crystal systems with space group P1 for bromophenyl derivatives) .
  • Isotopic Labeling : Track unexpected fragmentation patterns in MS .

Q. What strategies mitigate solubility issues in reactions involving this compound?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO:THF (1:4) to dissolve polar intermediates .
  • Cation Coordination : Divalent cations (e.g., Ca2+^{2+}) can enhance solubility via carboxylate complexation .
  • Derivatization : Convert the carboxylic acid to methyl esters for hydrophobic reaction environments .

Q. How to design experiments to study the compound’s role in enzyme inhibition or metabolic pathways?

  • Methodological Answer :

  • Kinetic Assays : Measure IC50_{50} values against malonyl-CoA-dependent enzymes (e.g., fatty acid synthase) using malonic acid as a competitive inhibitor template .
  • Isotope Tracing : Use 13C ^{13} \text{C}-labeled derivatives to track incorporation into metabolic pathways via LC-MS .
  • Molecular Docking : Model interactions between the bromophenyl moiety and enzyme active sites (e.g., using AutoDock Vina) .

Q. How to interpret crystallographic data for structural confirmation of novel derivatives?

  • Methodological Answer : Analyze unit cell parameters (e.g., a = 6.2782 Å, α = 96.462° for triclinic systems) and refine structures using software like SHELX. Compare experimental bond lengths (e.g., C-Br ≈ 1.89 Å) with DFT-optimized geometries .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H313/H333 risks) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of brominated vapors .
  • Waste Disposal : Neutralize acidic residues with NaHCO3_3 before disposal .

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